molecular formula C14H23N5O4 B10932442 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Cat. No.: B10932442
M. Wt: 325.36 g/mol
InChI Key: QYFQGOZTDQDAJU-UHFFFAOYSA-N
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Description

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl and nitro group, and a morpholine ring attached via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent nitration introduces the nitro group at the 4-position of the pyrazole ring. The methyl group is introduced via alkylation reactions.

The morpholine ring is synthesized separately and then linked to the pyrazole ring through a propyl chain using amide bond formation reactions. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for catalytic hydrogenation, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include amino derivatives, substituted pyrazoles, and various functionalized morpholine derivatives. These products can be further utilized in various applications or as intermediates in more complex synthetic pathways.

Scientific Research Applications

3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may enhance the compound’s solubility and facilitate its interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
  • 3-(5-methyl-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide
  • 3-(5-methyl-4-amino-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide

Uniqueness

The uniqueness of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]propanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H23N5O4

Molecular Weight

325.36 g/mol

IUPAC Name

3-(5-methyl-4-nitropyrazol-1-yl)-N-(3-morpholin-4-ylpropyl)propanamide

InChI

InChI=1S/C14H23N5O4/c1-12-13(19(21)22)11-16-18(12)6-3-14(20)15-4-2-5-17-7-9-23-10-8-17/h11H,2-10H2,1H3,(H,15,20)

InChI Key

QYFQGOZTDQDAJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(=O)NCCCN2CCOCC2)[N+](=O)[O-]

Origin of Product

United States

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